molecular formula C13H15NO4 B2614143 5-Oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid CAS No. 361985-22-0

5-Oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2614143
CAS No.: 361985-22-0
M. Wt: 249.266
InChI Key: LLDMBHVTPHCTOT-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Analysis

The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were explored through FT-IR, NMR, UV techniques, and quantum chemical methods. This research offers insights into the compound's structural characteristics, including Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and polarizability. Such detailed spectroscopic and quantum mechanical studies are crucial for understanding the chemical and physical properties of similar compounds, facilitating their application in scientific research (Devi, Bishnoi, & Fatma, 2020).

Antibacterial Potential

Novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. The compounds exhibited moderate to good activity against both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative (Pseudomonas aeruginosa) bacteria, highlighting their potential as antibacterial drugs. This study demonstrates the compound's application in developing new antibacterial agents, which is a significant area of scientific research (Devi et al., 2018).

Enzymatic Conversion and Metabolic Insights

Research on 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate conversion reveals its role in the gamma-glutamyl cycle, a metabolic pathway involved in amino acid transport and glutathione metabolism. This enzymatic process, catalyzed by 5-oxoprolinase, underscores the biological importance of such compounds in metabolic pathways, providing a basis for further studies on metabolic disorders and potential therapeutic interventions (van der Werf, Orlowski, & Meister, 1971).

Novel Synthesis Methods

Developments in the synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions showcase innovative approaches to creating highly enantiomerically enriched compounds. Such methods are valuable for the concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids, contributing to the advancement of synthetic organic chemistry and the development of new pharmaceuticals (Yin, Garifullina, & Tanaka, 2017).

Properties

IUPAC Name

5-oxo-1-(2-phenoxyethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-8-10(13(16)17)9-14(12)6-7-18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMBHVTPHCTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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